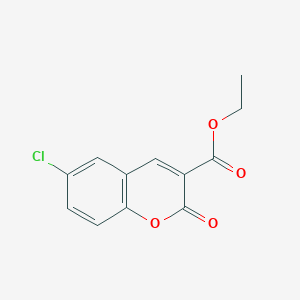
Agent orange
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A herbicide that contains equal parts of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), as well as traces of the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin.
科学的研究の応用
Environmental Fate and Bioavailability
Agent Orange, used during the Vietnam War, had a specific environmental fate and bioavailability. Research indicates that a very small percentage of the herbicide and its associated dioxin (TCDD) reached the forest floor after aerial spraying. The herbicide was absorbed into plant cuticles within minutes and was not easily dislodged. Photolysis by sunlight rapidly decreased the concentration of TCDD, even in shaded areas. Studies also showed that the bioavailability of TCDD for ground troops in Vietnam was minimal due to its environmental dissipation and properties of the herbicides used (Young, Giesy, Jones, & Newton, 2004).
Health Impact Studies
Several studies have explored the health impacts of Agent Orange exposure, particularly among military personnel. For instance, a study on Korean Vietnam veterans found modestly elevated odds ratios for various diseases, including endocrine and neurological disorders, chronic obstructive pulmonary diseases, and liver cirrhosis, associated with high exposure to Agent Orange (Yi, Hong, Ohrr, & Yi, 2014). Another study revealed that U.S. veterans exposed to Agent Orange were nearly twice as likely to be diagnosed with dementia (Martinez et al., 2021).
Cardiovascular Impact
The link between Agent Orange and ischemic heart disease has been acknowledged, with the herbicide identified as a risk factor for coronary artery disease. This finding is crucial for veterans, as it suggests the need for long-term follow-up and aggressive coronary risk factor modification (Journal of Cardiology Research, 2018).
Geographic Information System (GIS) for Exposure Characterization
A GIS-based model was developed to characterize exposure to Agent Orange. This system integrates data on herbicide dispersal, military unit locations, and troop movements, providing a framework for estimating herbicide exposure in epidemiological studies (Stellman et al., 2002).
Lack of Association with Certain Health Conditions
Some studies did not find a significant association between Agent Orange exposure and specific health conditions. For example, a study found no association between paternal exposure to Agent Orange and spontaneous abortion or sex ratio of offspring (Schnorr et al., 2001).
Joint Research Programs
Joint research programs by the United States and Vietnam aimed to investigate the health and environmental damage caused by Agent Orange. These efforts aimed to address the lingering effects of the defoliant on both civilians and military personnel (Cyranoski, 2002).
Civilian and Military Health Impact
The impact of Agent Orange on civilian and military health has been a subject of ongoing research. The lack of reliable data on the relationship between herbicide exposures and diseases has been a challenge in providing adequate medical attention and benefits for affected veterans (Stellman & Stellman, 2018).
特性
CAS番号 |
39277-47-9 |
|---|---|
製品名 |
Agent orange |
分子式 |
C24H27Cl5O6 |
分子量 |
588.7 g/mol |
IUPAC名 |
butyl 2-(2,4-dichlorophenoxy)acetate;butyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C12H13Cl3O3.C12H14Cl2O3/c1-2-3-4-17-12(16)7-18-11-6-9(14)8(13)5-10(11)15;1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h5-6H,2-4,7H2,1H3;4-5,7H,2-3,6,8H2,1H3 |
InChIキー |
OLAOGBRYSBMLAO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl.CCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
正規SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl.CCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
同義語 |
(2,4-dichlorophenoxy)acetic acid, butyl ester, mixt. with butyl (2,4,5-trichlorophenoxy)acetate 2,4-D - 2,4,5-T mixture Agent Orange Orange, Agent |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



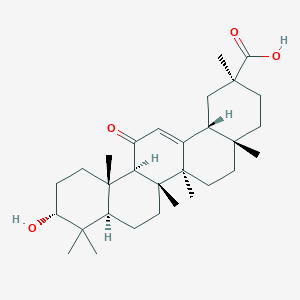
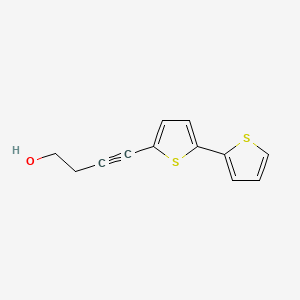
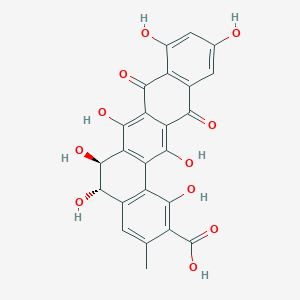
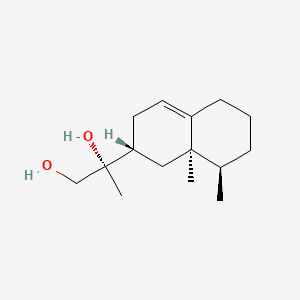
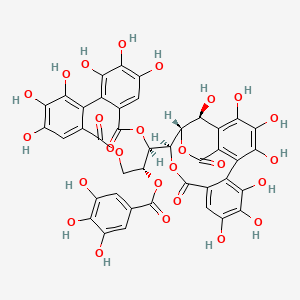
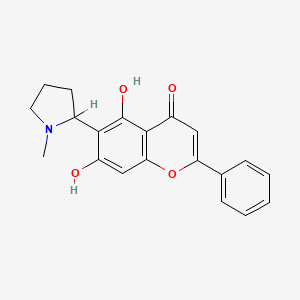
![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)
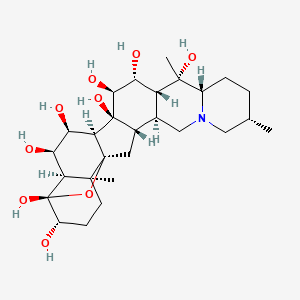
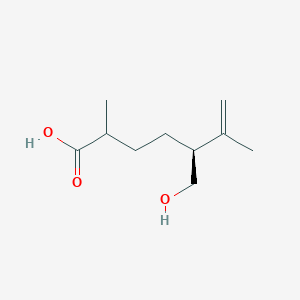
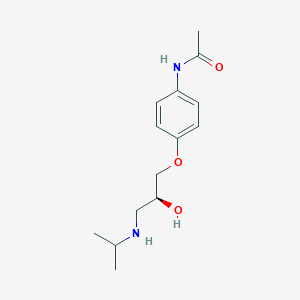
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
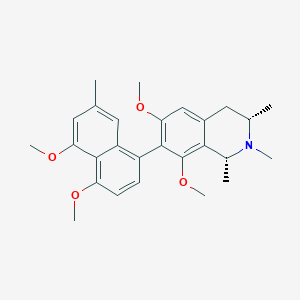
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
